3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride
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Overview
Description
“3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride” is a chemical compound with the CAS Number: 2060025-00-3 . It has a molecular weight of 321.25 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “3-((((1-methylpiperidin-4-yl)methyl)amino)benzoic acid dihydrochloride” and its InChI code is "1S/C14H20N2O2.2ClH/c1-16-7-5-11(6-8-16)10-15-13-4-2-3-12(9-13)14(17)18;;/h2-4,9,11,15H,5-8,10H2,1H3,(H,17,18);2*1H" .Physical and Chemical Properties Analysis
This compound has a melting point range of 235-239°C . It is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been synthesized using various techniques. For example, 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride, a similar compound, was synthesized from 4-methylbenzoic acid through α-bromination and acidification after amination. This process involved optimizing conditions like bromination agents and temperature for maximum yield (Lu Xiao-qin, 2010). Similarly, an efficient in situ synthesis method was developed for another analogous compound, elaborating on reductive alkylation and its potential for large-scale synthesis (E. Koroleva et al., 2012).
Chemical Modification and Applications : Some research focuses on the chemical modification of related compounds to study their properties. For instance, pyridyl substituted compounds connected to benzoic acid showed luminescent properties and multi-stimuli-responsive behavior, indicating potential applications in photophysical studies (A. Srivastava et al., 2017).
Potential Applications in Materials Science and Biochemistry
Photoelectron Spectroscopy and Luminescence : Compounds structurally similar to 3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride have been used in photoelectron spectroscopy. For instance, compounds with naphthalimide and benzoic acid structures have shown enhanced emission properties, indicating applications in materials science for light-emitting materials (A. Srivastava et al., 2017).
Development of Novel Fluorescence Probes : Some derivatives of benzoic acid have been used to develop fluorescence probes for detecting reactive oxygen species, indicating their potential in biochemical and medical research (Ken-ichi Setsukinai et al., 2003).
Structural Analysis and Characterization
Crystal Structure Studies : The compound's analogs have been used in crystallography studies to understand their molecular structure and properties. For instance, triorganostannyl esters of similar compounds were synthesized and analyzed using X-ray crystallography, providing insights into their physicochemical properties (D. Tzimopoulos et al., 2010).
Infrared Spectral Studies : Infrared spectrum analysis of compounds like m-aminobenzoic acid, which shares a similar structure, helps understand their zwitterion structure and bonding characteristics, crucial for their applications in various fields (L. Gopal et al., 1967).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of accidental exposure or ingestion .
Properties
IUPAC Name |
3-[(1-methylpiperidin-4-yl)methylamino]benzoic acid;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.2ClH/c1-16-7-5-11(6-8-16)10-15-13-4-2-3-12(9-13)14(17)18;;/h2-4,9,11,15H,5-8,10H2,1H3,(H,17,18);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTGIQAMKSJLLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC2=CC=CC(=C2)C(=O)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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